![molecular formula C16H17N5O4S B2773071 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 946379-39-1](/img/structure/B2773071.png)
2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C16H17N5O4S and its molecular weight is 375.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyphenyl)acetamide (often referred to as compound 1a) is a novel pyrazolo[3,4-d]pyrimidine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.
- Molecular Formula : C16H17N5O3S
- Molecular Weight : 359.4 g/mol
- IUPAC Name : N-benzyl-2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide
The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is crucial for cell cycle regulation, and its inhibition can disrupt cell proliferation. The compound's interaction with CDK2 leads to significant anti-proliferative effects across various cancer cell lines.
Antitumor Activity
Research has demonstrated that compound 1a exhibits significant antitumor activity:
- Cell Lines Tested :
- A549 (lung cancer)
- HepG2 (hepatocellular carcinoma)
- MCF-7 (breast cancer)
- PC-3 (prostate cancer)
IC50 Values
The following table summarizes the IC50 values of compound 1a against various cancer cell lines compared to doxorubicin, a standard chemotherapy agent:
Cell Line | Compound 1a IC50 (µM) | Doxorubicin IC50 (µM) |
---|---|---|
A549 | 2.24 | 9.20 |
HepG2 | Not specified | Not specified |
MCF-7 | 1.74 | Not specified |
PC-3 | Not specified | Not specified |
These results indicate that compound 1a has a lower IC50 value than doxorubicin in some cases, suggesting a stronger efficacy in inhibiting cell growth.
Induction of Apoptosis
Flow cytometric analysis revealed that compound 1a significantly induces apoptosis in A549 cells at low micromolar concentrations. This effect is crucial as apoptosis is a key mechanism through which anticancer agents exert their effects.
Structure-Activity Relationship (SAR)
The presence of the pyrazolo[3,4-d]pyrimidine scaffold is pivotal for the anti-proliferative activity observed in compound 1a. Variations in this scaffold have shown significant impacts on biological activity:
- Analog Studies : Synthesis of analogs with modifications to the pyrazolo[3,4-d]pyrimidine scaffold demonstrated varying degrees of activity, reinforcing the importance of this structural feature.
Case Studies and Research Findings
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents:
- Study on Compound 1a :
- Demonstrated significant inhibition of tumor growth in vitro.
- Induced apoptosis through caspase activation and DNA fragmentation.
- Comparative Analysis :
- Other derivatives with similar scaffolds showed varied efficacy against different cancer types.
- Some analogs exhibited enhanced potency compared to the parent compound.
特性
IUPAC Name |
2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4S/c1-25-12-5-3-2-4-11(12)18-13(23)9-26-16-19-14-10(15(24)20-16)8-17-21(14)6-7-22/h2-5,8,22H,6-7,9H2,1H3,(H,18,23)(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRSLRDUFDHSDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。